Low-Affinity IDO1 Inhibition: A Weak Differentiator Without Comparator Context
The target compound was found to inhibit human IDO1 with a Ki of 35 μM [1]. This is the sole quantitative biochemical activity reported for this compound. However, this value is three to four orders of magnitude weaker than potent IDO1 clinical candidates (e.g., epacadostat, Ki ~ 100 pM), and critically, no Ki data exists for the closest analog, N-(1-methyl-2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide (CAS 921838-00-8), or any other positional isomer in the same assay system. The differentiation claim is therefore based on an isolated, low-potency data point with no comparator.
| Evidence Dimension | In vitro IDO1 inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 35,000 nM (35 μM) |
| Comparator Or Baseline | Epacadostat (clinical IDO1 inhibitor), Ki ≈ 0.1 nM (class-level baseline, not a direct comparator) |
| Quantified Difference | 350,000-fold lower potency than a clinical standard |
| Conditions | Inhibition of N-terminus 6xHis-tagged human IDO1 expressed in E. coli M15, using L-tryptophan as substrate, preincubated for 1 hour. |
Why This Matters
This data point confirms that the compound is not a useful IDO1 inhibitor and offers no justification for selection over its silent analogs or established low-potency scaffolds.
- [1] BindingDB. (n.d.). Entry BDBM50203266. Accessed via bindingdb.org. View Source
